molecular formula C20H35NO2 B601847 Fingolimod Methyl Impurity CAS No. 162361-47-9

Fingolimod Methyl Impurity

Katalognummer: B601847
CAS-Nummer: 162361-47-9
Molekulargewicht: 321.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fingolimod Methyl Impurity (CAS No. 1404233-80-2), chemically designated as N-methyl derivative of fingolimod hydrochloride, is a critical process-related impurity encountered during the synthesis of fingolimod, an oral sphingosine 1-phosphate receptor modulator used to treat relapsing multiple sclerosis (MS) . Its molecular formula is C₂₀H₃₅NO₂·HCl, with a molecular weight of 358.96 g/mol. This impurity arises during alkylation or methylation steps in the drug’s synthesis, necessitating stringent control to ensure compliance with regulatory thresholds (e.g., ICH Q3A/B guidelines) . Analytical methods such as ultra-performance liquid chromatography (UPLC) are employed to quantify this impurity, with validated limits of detection (LOD) and quantitation (LOQ) ensuring precision and accuracy in pharmaceutical formulations .

Vorbereitungsmethoden

Synthetic Pathways Leading to Methyl Impurities

N-Methyl Impurity Formation During Alkylation

The N-methyl impurity (2-amino-2-[2-(4-octylphenyl)ethyl]-N-methylpropane-1,3-diol) arises when methylating agents, such as methyl iodide or dimethyl sulfate, react with the primary amine group of fingolimod intermediates. For example, during the alkylation of diethyl 2-acetamidomalonate with 1-(2-bromoethyl)-4-octylbenzene, residual methyl groups may substitute ethyl or hydrogen atoms, leading to N-methyl byproducts .

Key Reaction Conditions:

  • Alkylation Step: Conducted at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO).

  • Methylation Source: Residual methyl groups from solvents or reagents like methyl tosylate .

N,N-Dimethyl Impurity via Overalkylation

The N,N-dimethyl variant forms when two methyl groups substitute hydrogen atoms on the amine moiety. This occurs under prolonged reaction times or excess methylating agents. Patent US9643914B2 highlights that incomplete purification of diethyl 2-acetamido-2-(4-octylphenethyl)malonate intermediates increases dimethyl impurity levels .

Mitigation Strategy:

  • Controlled Stoichiometry: Limiting methylating agent equivalents to ≤1.1 mol/mol of amine intermediate .

  • Selective Crystallization: Using acetone-water mixtures (75:25 v/v) to isolate fingolimod free base, reducing dimethyl impurities to <0.05% .

Analytical Characterization of Methyl Impurities

Chromatographic Profiling

A stability-indicating HPLC method (Der Pharma Chemica, 2014) separates methyl impurities from fingolimod using a C18 column (250 × 4.6 mm, 5 µm) with a gradient mobile phase of 0.1% phosphoric acid and acetonitrile . Key parameters include:

ParameterN-Methyl ImpurityN,N-Dimethyl Impurity
Retention Time (min)8.210.5
Resolution (Rs)1.82.1
LOD (µg/mL)0.050.07

Spectroscopic Identification

  • NMR Analysis: N-methyl impurities exhibit a singlet at δ 2.3 ppm (3H, N-CH3) in 1H^1H NMR and a carbonyl resonance at δ 170 ppm in 13C^{13}C NMR .

  • Mass Spectrometry: ESI-MS shows [M+H]+^+ at m/z 402.3 for N-methyl and m/z 416.3 for N,N-dimethyl impurities .

Control Strategies During Synthesis

Optimization of Reaction Conditions

  • Temperature Control: Maintaining alkylation temperatures below 70°C reduces unintended methylation .

  • Solvent Selection: Replacing DMF with methyl isobutyl ketone (MIBK) minimizes methyl group transfer, as demonstrated in Patent US9643914B2 .

Purification Techniques

  • Recrystallization: Fingolimod hydrochloride purified in acetone-water (85:15 v/v) reduces N-methyl impurities from 0.15% to <0.05% .

  • Chromatography: Reverse-phase flash chromatography (C18 silica, acetonitrile-water) achieves impurity levels compliant with ICH Q3B .

Analyse Chemischer Reaktionen

Fingolimod Methyl Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Characterization and Synthesis

Fingolimod methyl impurity, along with other related impurities, is generated during the synthesis of fingolimod. The characterization of these impurities is essential for ensuring the quality and safety of the final pharmaceutical product. The synthesis typically involves several chemical processes that can lead to various impurities, including N,N-dimethyl and N-methyl derivatives, which have been identified through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Quality Control and Stability Testing

This compound plays a vital role in the quality control processes of fingolimod formulations. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify these impurities to ensure they remain within acceptable limits as per International Conference on Harmonisation (ICH) guidelines. For instance, a stability-indicating HPLC method was developed to assess the degradation products of fingolimod hydrochloride, demonstrating the specificity and reliability of the method in detecting related substances .

Clinical Efficacy Studies

Research has shown that fingolimod, despite the presence of impurities like this compound, maintains its therapeutic efficacy in treating multiple sclerosis. A systematic review highlighted that patients receiving fingolimod experienced improved clinical outcomes compared to pre-treatment periods . The presence of impurities can influence pharmacokinetics and pharmacodynamics; thus, understanding their behavior is essential for optimizing treatment regimens.

Case Studies

  • Efficacy in Real-World Settings : A retrospective study analyzed fingolimod's effectiveness in patients with relapsing-remitting multiple sclerosis, indicating a significant reduction in relapse rates and improved quality of life metrics despite the presence of impurities .
  • Safety Profile : Another study emphasized the importance of long-term safety data from post-marketing surveillance to evaluate the risk-benefit ratio of fingolimod treatment, considering both the active compound and its impurities .

Regulatory Considerations

Regulatory agencies require comprehensive data on impurities like this compound during drug approval processes. The characterization and quantification of these impurities are critical for ensuring patient safety. The guidelines stipulate that any impurity present at levels greater than 0.10% must be thoroughly studied throughout the drug development process .

Table 2: Regulatory Guidelines for Impurities

Guideline SourceKey Requirement
ICH Q3AIdentification and characterization of impurities
FDA GuidanceStability testing for related substances
EMA GuidelinesRisk assessment for impurities

Wirkmechanismus

The mechanism of action of Fingolimod Methyl Impurity is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that impurities can affect the overall efficacy and safety of the drug product. The molecular targets and pathways involved in the action of this compound are not well-defined .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Homologs

Fingolimod Methyl Impurity shares structural similarities with sphingosine, a natural sphingolipid, and other MS therapeutics like dimethyl fumarate (DMF) and teriflunomide. Key comparisons include:

Compound Structure/Functional Group Biological Activity MIC for C. perfringens (µg/mL) Reference
This compound N-methylated amine, alkyl chain No direct therapeutic role; potential toxicity concern N/A
Sphingosine Primary amine, hydroxyl group Antibacterial; inhibits C. perfringens ~15 (similar to fingolimod)
Dimethyl Fumarate α,β-unsaturated carbonyl (Michael acceptor) Antioxidant, antibacterial 10–20

Sphingosine and DMF exhibit antibacterial activity against Clostridium perfringens, a gut bacterium implicated in MS pathogenesis, whereas the methyl impurity lacks therapeutic efficacy and is primarily monitored for safety .

Other Fingolimod-Related Impurities

Non-proprietary fingolimod formulations exhibit higher levels of unspecified impurities, heavy metals, and sulfated ash compared to proprietary versions. For example:

Impurity Type Proprietary Fingolimod Non-Proprietary Copies Regulatory Threshold Reference
Unspecified Impurities <0.1% Up to 20-fold higher (e.g., 2% in Variant 5) ≤0.5%
Heavy Metals <10 ppm 3–10× higher (e.g., 30–100 ppm) ≤20 ppm
Genotoxic Impurities Below ICH TTC Not reported ≤1.5 µg/day

This compound is tightly controlled in proprietary products (<0.1%) but may exceed limits in poorly regulated generics, raising toxicity risks .

Analytical and Toxicological Profiles

Comparative analytical data for key impurities:

Parameter This compound Fingolimod Impurity 12 Sulfated Ash
Detection Method UPLC HPLC Gravimetric analysis
Molecular Weight 358.96 g/mol 313.91 g/mol N/A
Toxicological Concern Low (if controlled) Low (reference standard) High (indicates inorganic contaminants)

While Fingolimod Impurity 12 is a well-characterized reference material used in quality control , sulfated ash reflects poor manufacturing practices in non-proprietary products .

Biologische Aktivität

Fingolimod, an immunomodulatory drug approved for the treatment of multiple sclerosis (MS), has garnered attention not only for its therapeutic effects but also for its impurities, particularly Fingolimod Methyl Impurity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

Overview of Fingolimod and Its Metabolites

Fingolimod is a sphingosine-1-phosphate receptor (S1PR) modulator that primarily acts by sequestering lymphocytes in lymph nodes, thus reducing their availability in circulation and the central nervous system (CNS) . The active metabolite, fingolimod-phosphate, exerts various pharmacological effects through its interaction with S1PRs, influencing immune responses and vascular integrity .

Key Metabolites

  • Fingolimod : Parent compound with immunomodulatory effects.
  • Fingolimod-phosphate : Active metabolite that interacts with S1PRs.
  • Inactive metabolites : Include butanoic acid and ceramide derivatives.

Biological Activity of this compound

This compound is a structural derivative of fingolimod that may exhibit distinct biological activities. Research into its pharmacological profile is limited but suggests several potential mechanisms:

  • S1PR Modulation : Similar to fingolimod, it may interact with S1PRs, influencing lymphocyte trafficking and immune modulation.
  • Histone Deacetylase Inhibition : Like fingolimod, it may inhibit histone deacetylases, impacting gene expression related to inflammation .
  • Impact on Quorum Sensing : Preliminary studies indicate that derivatives of fingolimod may interfere with bacterial quorum sensing, potentially offering antibacterial properties against pathogens like Staphylococcus aureus .

Pharmacological Effects

Research has shown that fingolimod and its derivatives can have various effects on cellular processes:

  • Immunomodulation : Reduces circulating lymphocytes and alters immune responses.
  • Antibacterial Activity : Some derivatives show promise in inhibiting biofilm formation in bacteria .
  • Cardiovascular Effects : Initial activation of GIRK channels leads to transient bradycardia upon administration .

Case Studies and Clinical Findings

A retrospective study evaluated the safety and effectiveness of fingolimod in patients with relapsing-remitting MS. The findings highlighted the following:

ParameterResult
Mean Age37.7 ± 10.10 years
Duration of MS5.4 ± 4.52 years
Duration of Fingolimod Exposure135.8 patient-years
Common Adverse EventsBradycardia (21.7%), upper respiratory infections (11.6%)
Annualized Relapse Rate (ARR)0.3 ± 0.74
Patients Relapse-Free66.7%

The study concluded that fingolimod had a manageable safety profile and maintained/improved effectiveness in treating MS patients over an average exposure period of two years .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Fingolimod Methyl Impurity?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the primary method for impurity analysis. The USP-recommended protocol uses a Purospher® STAR RP-18 column (150 × 3.0 mm, 3 µm) with a 33-minute gradient elution. The mobile phase combines 0.1% phosphoric acid in water and acetonitrile , achieving baseline separation of Fingolimod and its methyl impurity. System suitability criteria include resolution >2.0 between adjacent peaks and reproducibility within ±2% retention time variability .

Q. How are structural elucidation techniques applied to confirm the identity of this compound?

Methodological Answer: Structural confirmation relies on NMR , MS , and IR spectroscopy . For example:

  • NMR identifies functional groups (e.g., methyl groups at δ 1.2–1.4 ppm).
  • High-Resolution MS confirms molecular ions (e.g., m/z 349.51 for O-Acetyl Fingolimod).
  • IR detects ester linkages (C=O stretch at ~1740 cm⁻¹).
    Reference standards (e.g., USP Fingolimod System Suitability Mixture RS) are critical for comparative analysis .

Q. How can researchers resolve contradictions in impurity profiling data obtained from different chromatographic conditions?

Methodological Answer: Contradictions often arise from variations in column chemistry, mobile phase pH, or gradient programs. To address this:

  • Perform forced degradation studies under acidic, basic, oxidative, and thermal conditions to assess method robustness.
  • Use orthogonal techniques (e.g., LC-MS vs. GC-MS) to cross-validate impurity peaks.
  • Apply Design of Experiments (DoE) to optimize parameters like buffer concentration and column temperature .

Example Workflow:

Stress Testing: Expose Fingolimod to 0.1M HCl (40°C, 24h) to simulate degradation.

Peak Tracking: Compare retention times and MS fragmentation patterns across methods.

Statistical Analysis: Use ANOVA to identify significant variables affecting resolution.

Q. What methodological considerations are critical for validating stability-indicating methods in forced degradation studies of Fingolimod?

Methodological Answer: Key considerations include:

  • Specificity: Demonstrate baseline separation between degradation products and the main peak.
  • Sensitivity: Quantify impurities at the Quantitation Limit (QL) of 0.05% (ICH Q3A).
  • Robustness: Test ±10% variations in flow rate and mobile phase composition.
  • Forced Degradation Protocols: Follow ICH Q1A(R2) guidelines for photolytic, thermal, and hydrolytic stress .

Q. How do regulatory guidelines influence the acceptance criteria for this compound in drug substances?

Methodological Answer: USP and ICH Q3A guidelines mandate:

  • Identification Threshold: 0.1% for unknown impurities.
  • Qualification Threshold: 0.15% (requires toxicological assessment).
  • Total Impurities: ≤0.5% for drug substances.
    Analytical methods must be validated for accuracy (98–102% recovery) and precision (RSD <2%). Data should align with FDA requirements for impurity reporting, including structural confirmation via reference standards .

Q. What experimental designs are recommended to assess the biological impact of this compound in preclinical models?

Methodological Answer:

  • In Vitro Models: Use cell proliferation assays (e.g., MTT) to assess cytotoxicity at impurity concentrations ≥0.1%.
  • In Vivo Bridging Studies: Compare pharmacokinetic profiles of pure Fingolimod vs. impurity-spiked formulations in rodent models.
  • Mechanistic Studies: Employ siRNA knockdown (e.g., PLK1) to evaluate impurity-mediated pathway interference, as seen in HNSC cell cycle arrest studies .

Limitations and Mitigation:

  • In Vitro-Ex Vivo Gap: Lack of in vivo validation (e.g., tumor proliferation assays) requires complementary animal studies.
  • Dose Escalation: Use bracketing doses (0.05–0.5%) to establish safety margins.

Eigenschaften

CAS-Nummer

162361-47-9

Molekularformel

C20H35NO2

Molekulargewicht

321.51

Aussehen

Off-white to Pale Yellow Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

2-​(methylamino)​-​2-​[2-​(4-​octylphenyl)​ethyl]​-1,​3-​Propanediol; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.